molecular formula C11H9NO3 B1584457 8-Hydroxy-2-methylquinoline-7-carboxylic acid CAS No. 23051-08-3

8-Hydroxy-2-methylquinoline-7-carboxylic acid

Cat. No.: B1584457
CAS No.: 23051-08-3
M. Wt: 203.19 g/mol
InChI Key: SHOHIXCIFBPUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxy-2-methylquinoline-7-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse biological activities and potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both hydroxyl and carboxylic acid functional groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxy-2-methylquinoline-7-carboxylic acid typically involves the reaction of 2-aminophenol with crotonaldehyde in the presence of hydrochloric acid. The mixture is heated for several hours and then left to stand overnight to yield the desired product . Another method involves the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted aniline in the presence of phosphorus trichloride .

Industrial Production Methods: Industrial production methods for this compound often utilize large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-2-methylquinoline-7-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: 8-Hydroxy-2-methylquinoline-7-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which enhance its chelating ability and reactivity. This dual functionality allows it to participate in a broader range of chemical reactions and form more stable complexes with metal ions compared to its analogs .

Properties

IUPAC Name

8-hydroxy-2-methylquinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-2-3-7-4-5-8(11(14)15)10(13)9(7)12-6/h2-5,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOHIXCIFBPUAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332857
Record name 8-hydroxy-2-methylquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23051-08-3
Record name 8-hydroxy-2-methylquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8-Hydroxyquinaldine (5.0 g) and potassium carbonate (13.02 g) are mixed together in a stainless steel bomb and heated to 170° C. under 800 p.s.i. CO2 for 6 days. The reaction is then cooled and the resulting solid is partitioned between EtOAc and water. The organic layer is extracted with water (3×). The combined aqueous layers are washed with EtOAc (3×). The aqueous layer is then acidified to pH 4.5 with conc. HCl. The resulting solid is collected, dried and recrystallized from i-PrOH to yield 1.86 g of the title compound as a gold solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
13.02 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Hydroxy-2-methylquinoline-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
8-Hydroxy-2-methylquinoline-7-carboxylic acid
Reactant of Route 3
Reactant of Route 3
8-Hydroxy-2-methylquinoline-7-carboxylic acid
Reactant of Route 4
8-Hydroxy-2-methylquinoline-7-carboxylic acid
Reactant of Route 5
8-Hydroxy-2-methylquinoline-7-carboxylic acid
Reactant of Route 6
8-Hydroxy-2-methylquinoline-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.